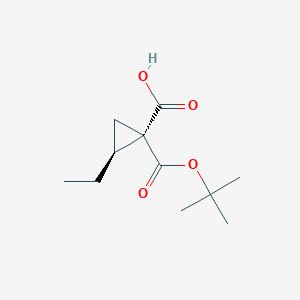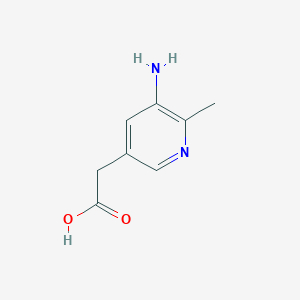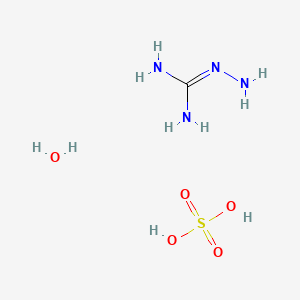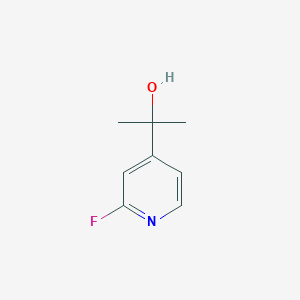
Ruthenium(II)NitrosylChloridetrihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium(II)NitrosylChloridetrihydrate is a coordination compound that features ruthenium in the +2 oxidation state, coordinated to a nitrosyl group (NO) and chloride ions, with three water molecules of hydration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ruthenium(II)NitrosylChloridetrihydrate can be synthesized through several methods. One common approach involves the reaction of ruthenium(III) chloride with sodium nitrite in an acidic medium, followed by crystallization from an aqueous solution. The reaction typically proceeds as follows: [ \text{RuCl}_3 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{[Ru(NO)Cl(H}_2\text{O})]_3 \cdot 3\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ruthenium(II)NitrosylChloridetrihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the release of the nitrosyl group.
Substitution: Ligand substitution reactions where the chloride or water ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like phosphines or amines under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Ruthenium(II)NitrosylChloridetrihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.
Biology: The compound’s ability to release nitric oxide (NO) makes it valuable in studying NO’s biological roles, such as vasodilation and neurotransmission.
Medicine: Ruthenium complexes, including this compound, are being explored for their anticancer properties due to their ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which Ruthenium(II)NitrosylChloridetrihydrate exerts its effects involves the release of nitric oxide (NO), which can interact with various molecular targets. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, immune response, and neurotransmission. The compound’s ability to bind to and release NO under specific conditions makes it a valuable tool in studying these processes.
Vergleich Mit ähnlichen Verbindungen
Ruthenium(II)NitrosylChloridetrihydrate can be compared with other ruthenium-nitrosyl complexes, such as:
Ruthenium(III)NitrosylChloride: Similar in structure but with ruthenium in the +3 oxidation state.
Ruthenium(II)ThionitrosylChloride: Contains a thionitrosyl (NS) group instead of a nitrosyl (NO) group.
Ruthenium(II)NitrosylBromidetrihydrate: Similar structure but with bromide ions instead of chloride.
Eigenschaften
Molekularformel |
Cl3H6NO4Ru-2 |
|---|---|
Molekulargewicht |
291.5 g/mol |
IUPAC-Name |
nitroxyl anion;trichlororuthenium(1-);trihydrate |
InChI |
InChI=1S/3ClH.NO.3H2O.Ru/c;;;1-2;;;;/h3*1H;;3*1H2;/q;;;-1;;;;+2/p-3 |
InChI-Schlüssel |
FXCLKWWTOGEUPO-UHFFFAOYSA-K |
Kanonische SMILES |
[N-]=O.O.O.O.Cl[Ru-](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)




![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)







![6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid](/img/structure/B13118152.png)
